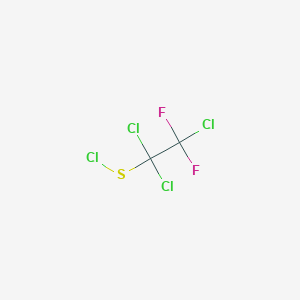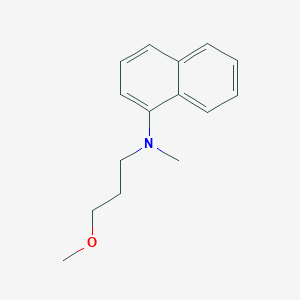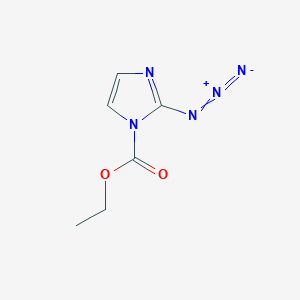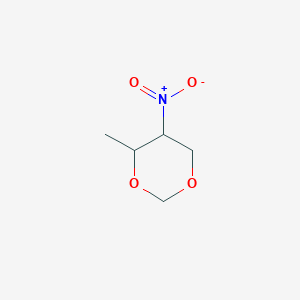![molecular formula C14H10ClN2O2- B14515778 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate CAS No. 62513-09-1](/img/structure/B14515778.png)
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is an organic compound that features a phenolate group bonded to an ethylideneamino moiety, which is further substituted with a 2-chloroanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate typically involves the reaction of 2-chloroaniline with a suitable aldehyde or ketone to form the corresponding Schiff base. This Schiff base is then reacted with a phenolate ion under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolates, depending on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the chloroanilino group can engage in hydrophobic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 2-ETHOXYETHYL 3-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
Uniqueness
2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenolate moiety allows for unique interactions with biological targets, while the chloroanilino group provides additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
62513-09-1 |
|---|---|
Molekularformel |
C14H10ClN2O2- |
Molekulargewicht |
273.69 g/mol |
IUPAC-Name |
2-[[2-(2-chloroanilino)-2-oxoethylidene]amino]phenolate |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-1-2-6-11(10)17-14(19)9-16-12-7-3-4-8-13(12)18/h1-9,18H,(H,17,19)/p-1 |
InChI-Schlüssel |
UCVHLAWNUWVJRK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C=NC2=CC=CC=C2[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)

![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)




![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)






